2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol
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Overview
Description
“2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol” is a chemical compound with the CAS Number: 306730-44-9. It has a molecular weight of 261.3 and its linear formula is C15H16FNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H16FNO2 . The related compound 5-Fluoro-2-methylaniline has a molecular weight of 125.1435 and its linear formula is C7H8FN .
Physical And Chemical Properties Analysis
The related compound 2-Fluoro-5-methylaniline has a boiling point of 80-86 °C at 11 mmHg, a refractive index of 1.533, and a density of 1.109 g/mL at 25 °C .
Scientific Research Applications
Chemical Synthesis and Methodology Development
A practical synthesis method has been developed for a key intermediate, 2-Fluoro-4-bromobiphenyl, used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process avoids the use of expensive and toxic materials, addressing limitations in large-scale production due to cost and safety concerns (Qiu et al., 2009).
Toxicology and Safety Assessment
The toxicity of organic fluorophores, including those used in molecular imaging, has been reviewed. This is crucial for the safe application of such compounds in vivo for cancer diagnosis, given that fluorophores can be toxic. It's essential to investigate the toxicity of these compounds to ensure they can be safely administered to patients. Despite limited information on many non-FDA-approved fluorophores, the research found was encouraging as the amounts used in molecular imaging are typically much lower than the toxic doses described in the literature (Alford et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[(5-fluoro-2-methylanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJTZGXSIBADQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C(=CC=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol |
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